molecular formula C17H18FNO B10843465 4-(3-Fluoro-2-phenoxyphenyl)piperidine

4-(3-Fluoro-2-phenoxyphenyl)piperidine

Cat. No.: B10843465
M. Wt: 271.33 g/mol
InChI Key: WWIFVPBPYYVHTD-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-phenoxyphenyl)piperidine is a high-purity chemical compound offered for research and development purposes. As a piperidine derivative, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of new therapeutic agents. Piperidine rings are a common motif in drug discovery, often utilized in the synthesis of molecules for central nervous system (CNS) studies. The specific structure of this compound, featuring a fluorinated phenoxy group, may be investigated for its potential biological activity and its utility as a key synthetic intermediate. Researchers can employ it in the design and development of novel small molecules, receptor ligands, and other pharmacologically relevant compounds. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind. Please refer to the product's Safety Data Sheet (SDS) for detailed handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

4-(3-fluoro-2-phenoxyphenyl)piperidine

InChI

InChI=1S/C17H18FNO/c18-16-8-4-7-15(13-9-11-19-12-10-13)17(16)20-14-5-2-1-3-6-14/h1-8,13,19H,9-12H2

InChI Key

WWIFVPBPYYVHTD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 3 Fluoro 2 Phenoxyphenyl Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Synthesis and Functionalization

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products. chemrxiv.orgchemrxiv.org Its synthesis has been the subject of extensive research, leading to a variety of reliable methods. These can be broadly categorized into approaches that build the ring from acyclic precursors and those that modify existing heterocyclic systems.

Reductive Amination Approaches to Piperidine Scaffolds

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly effective for constructing piperidine rings. researchgate.netacs.org A prominent strategy in this category is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This "one-pot" reaction efficiently creates the piperidine skeleton through a cascade of reactions, typically involving the formation of an imine followed by reduction, then a second intramolecular imine formation and subsequent reduction. chim.it The versatility of this method is enhanced by the wide availability of various amines and dicarbonyl substrates, including those derived from sugars, which allows for the synthesis of polyhydroxypiperidines with specific stereochemistries. chim.it

Key features of reductive amination for piperidine synthesis include:

Efficiency: Often a one-pot procedure, minimizing purification steps. chim.it

Versatility: A broad range of starting materials (aldehydes, ketones, and amines) can be employed. researchgate.netchim.it

Stereochemical Control: The use of chiral precursors can lead to the formation of stereochemically defined piperidines.

Commonly used reducing agents in these reactions include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. researchgate.net Catalytic hydrogenation using transition metals like palladium or cobalt is also employed, particularly in industrial settings. nih.gov

Table 1: Comparison of Common Reducing Agents in Reductive Amination
Reducing AgentKey CharacteristicsTypical Substrates
Sodium Borohydride (NaBH₄)Strong, reduces both imines and carbonylsAldehydes, Ketones
Sodium Cyanoborohydride (NaBH₃CN)Milder, selective for imines over carbonyls at acidic pHAldehydes, Ketones
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and non-toxic, effective for a wide range of substratesAldehydes, Ketones
Catalytic Hydrogenation (e.g., H₂, Pd/C)"Green" conditions, scalableImines

Intramolecular Cyclization and Annulation Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions represent another cornerstone in the synthesis of piperidine rings. nih.gov These reactions involve the formation of a cyclic structure from a single linear molecule containing a nitrogen source (typically an amine) and an electrophilic center. nih.gov The key bond formation can be either a C-N or a C-C bond. nih.gov A variety of reaction types fall under this category, including:

Metal-catalyzed cyclizations: Transition metals can catalyze the intramolecular addition of an amine to an alkene or alkyne.

Radical cyclizations: Radical-mediated reactions can effectively form the piperidine ring. nih.gov

Electrophilic cyclizations: An internal nucleophilic nitrogen can attack an activated double bond or other electrophilic site. nih.gov

Aza-Michael additions: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is a common strategy. nih.gov

Recent advancements have focused on developing stereoselective methods, often employing chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral centers on the piperidine ring. nih.gov For instance, iridium(III)-catalyzed intramolecular amination has been shown to produce stereoselectively substituted piperidines. nih.gov

Hydrogenation and Dearomatization of Pyridine (B92270) Precursors to Substituted Piperidines

The catalytic hydrogenation of readily available pyridine derivatives is a direct and atom-economical route to the corresponding piperidines. chemrxiv.orgchemrxiv.orgnih.gov This approach is particularly appealing for producing piperidines with a high degree of sp³ character from flat, aromatic precursors. chemrxiv.orgchemrxiv.org However, the aromatic stability of the pyridine ring and its potential to poison catalysts can present challenges. chemrxiv.orgchemrxiv.org

Significant progress has been made in developing robust catalytic systems for this transformation. Iridium(III) catalysts have proven to be highly effective for the ionic hydrogenation of pyridines, demonstrating excellent tolerance for a wide range of functional groups, including reducible ones like nitro, azido, and bromo groups. chemrxiv.orgchemrxiv.org This method allows for the synthesis of multi-substituted piperidines in high yields and can be scaled up. chemrxiv.orgchemrxiv.org

Electrocatalytic hydrogenation has also emerged as a promising, sustainable alternative that operates under milder conditions than traditional high-pressure hydrogenation. nih.govacs.org Using catalysts such as rhodium on carbon, pyridines can be quantitatively converted to piperidines with high current efficiency. nih.gov

Table 2: Overview of Piperidine Ring Synthesis Strategies
StrategyKey FeaturesAdvantagesChallenges
Reductive AminationOne-pot reaction of dicarbonyls and aminesHigh efficiency, versatilityControl of side reactions
Intramolecular CyclizationFormation of the ring from a linear precursorAccess to complex substitution patternsSynthesis of the linear precursor
Pyridine HydrogenationReduction of an aromatic precursorAtom economy, directnessCatalyst poisoning, harsh conditions (traditional methods)

Introduction of the 3-Fluoro-2-phenoxyphenyl Moiety

The synthesis of the 3-fluoro-2-phenoxyphenyl group and its attachment to the piperidine scaffold requires precise control over arylation and fluorination reactions.

Directed Arylation and Coupling Reactions in Phenoxyphenyl System Construction

The construction of the biaryl ether linkage in the phenoxyphenyl system is typically achieved through cross-coupling reactions. Palladium-catalyzed C-H bond functionalization has become a powerful tool for the direct arylation of aromatic C-H bonds, offering a more step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. scispace.com

In the context of synthesizing the 3-fluoro-2-phenoxyphenyl moiety, a directed C-H arylation approach could be envisioned. A directing group on one of the aromatic rings can facilitate the regioselective formation of the C-C bond with the other aryl partner. nih.gov While specific examples for this exact system are not detailed in the provided search results, the general principles of directed C-H activation are well-established. scispace.comnih.gov For instance, palladium catalysis with a transient directing group has been used for the site-selective arylation of primary alkylamines. scispace.com

Alternatively, traditional cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation can be adapted for C-O bond formation to construct the diaryl ether.

Regioselective Fluorination Strategies for Aromatic Systems

The introduction of a fluorine atom at a specific position on an aromatic ring requires careful consideration of the synthetic strategy. Direct electrophilic fluorination can sometimes suffer from a lack of regioselectivity. Therefore, indirect methods are often preferred.

One common strategy involves the use of a pre-functionalized starting material where the fluorine atom is already in place. For example, starting with a fluorinated phenol or aryl halide allows for the subsequent construction of the phenoxyphenyl system without the need for a late-stage fluorination step.

The synthesis of fluorinated piperidines often avoids direct stereoselective fluorination due to potential challenges. scientificupdate.com Instead, strategies such as asymmetric hydrogenation of a fluoroenamide derived from a fluoropyridine can be employed to install both the fluorine and the desired stereochemistry on the piperidine ring. scientificupdate.com This highlights a preference for incorporating the fluorine atom early in the synthesis of the heterocyclic component when possible.

Stereoselective Synthesis of 4-(3-Fluoro-2-phenoxyphenyl)piperidine Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to access specific isomers of this compound is of significant interest. While a specific, detailed stereoselective synthesis for this exact compound is not extensively reported in publicly available literature, several established methods for the stereoselective synthesis of related 4-arylpiperidines can be applied.

One potential strategy involves the asymmetric hydrogenation of a corresponding pyridine precursor. This approach has been successfully used for the synthesis of chiral piperidines. For instance, a fluoroenamide derived from a substituted pyridine can undergo asymmetric hydrogenation to yield the desired piperidine with high enantioselectivity. scientificupdate.com Another approach is the enzymatic dynamic asymmetric transamination of a fluoroketone, which can provide the desired syn-isomer with high diastereomeric and enantiomeric excess. scientificupdate.com

Diastereoselective synthesis of 2,4-disubstituted piperidines has also been achieved with high levels of control. For example, the direct α-arylation of a protected 4-hydroxypiperidine can proceed with high cis-diastereoselectivity. thieme-connect.comresearchgate.net This method involves the lithiation and subsequent Negishi cross-coupling of a silyl-protected 4-hydroxypiperidine with an appropriate aryl halide. thieme-connect.comresearchgate.net The bulky silyloxy group directs the lithiation to the equatorial position, leading to the observed cis-selectivity. thieme-connect.comresearchgate.net

Kinetic resolution of racemic 2-aryl-4-methylenepiperidines using a chiral base system is another viable method for obtaining enantioenriched piperidine derivatives. whiterose.ac.uk This technique allows for the separation of enantiomers by selectively deprotonating one enantiomer, which can then be functionalized. whiterose.ac.uk

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of 4-arylpiperidines. nih.govresearchgate.net For instance, a 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane can react with various aryl iodides and bromides to form 3,4-unsaturated 4-arylpiperidines, which can then be reduced to the saturated piperidine. nih.govresearchgate.net

These general methodologies provide a strong foundation for the development of a specific and efficient stereoselective synthesis of the desired isomers of this compound.

Derivatization and Scaffold Modification for Analog Generation

To explore the structure-activity relationship (SAR) and optimize the pharmacological profile of this compound, the generation of analogues through derivatization and scaffold modification is crucial. Studies on related compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine, provide valuable insights into effective modification strategies. d-nb.infochemrxiv.orgnih.gov

Derivatization of the Phenoxy Group:

Modifications to the phenoxy moiety can significantly impact biological activity. Structure-activity relationship studies on analogous 4,4-difluoropiperidine (B1302736) ethers have shown that the nature and position of substituents on the phenyl ring are critical. d-nb.infochemrxiv.orgnih.gov For example, the introduction of electron-withdrawing groups, such as cyano or additional fluoro groups, can lead to compounds with potent activity. nih.gov

Table 1: Impact of Phenoxy Group Substitution on the Activity of Analogous Difluoropiperidine Ethers d-nb.infochemrxiv.orgnih.gov

R1R2R3R4R5Ki (nM)
HFHHH-
FHHHH-
HFFHH5.5
HMeHHH13
HClHHH53
HHHHH27

Modification of the Piperidine Scaffold:

Alterations to the piperidine ring itself can also modulate the compound's properties. For instance, the introduction of gem-difluoro groups at the 3 or 4-position of the piperidine ring has been explored. d-nb.infochemrxiv.org Moving the gem-difluoro group from the 3-position to the 4-position was found to influence the pKa of the piperidine nitrogen and, consequently, the biological activity. d-nb.infochemrxiv.org

Derivatization of the Piperidine Nitrogen:

Table 2: Influence of Piperidine Nitrogen Substituent on the Activity of Analogous Difluoropiperidine Ethers d-nb.infochemrxiv.org

"Southern" MoietyPhenoxy GroupKi (nM)
3-Fluoro-4-methoxybenzyl4-Fluorophenyl-
3-Fluoro-4-methoxybenzyl3,4-Difluorophenyl5.5
3-Imidazo[1,5-a]pyridine4-Fluorophenyl1413
3-Imidazo[1,5-a]pyridine3,4-Difluorophenyl135
1-Imidazo[1,5-a]pyridine4-Fluorophenoxy118
1-Imidazo[1,5-a]pyridine3-FluorophenoxyInactive

These examples of derivatization and scaffold modification on analogous compounds highlight the key structural areas of this compound that can be targeted for the generation of a diverse library of analogues with potentially improved properties.

Pharmacological Characterization and Receptor Interactions of 4 3 Fluoro 2 Phenoxyphenyl Piperidine

Investigation of Monoamine Transporter Affinities and Selectivity

The interaction of piperidine-based compounds with monoamine transporters, which regulate the synaptic concentrations of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576), is a key area of pharmacological research. The specific substitution pattern of 4-(3-Fluoro-2-phenoxyphenyl)piperidine suggests potential activity at these transporters.

Norepinephrine Transporter (NET) Binding and Uptake Inhibition

The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. nih.gov Compounds that inhibit NET can lead to increased noradrenergic neurotransmission.

While direct binding data for this compound at the NET are not extensively available in the public domain, the pharmacological profile of related dual 5-HT and norepinephrine reuptake inhibitors offers some insight. For instance, venlafaxine, a well-known dual reuptake inhibitor, exhibits a moderate affinity for the serotonin transporter and a significantly lower affinity for the norepinephrine transporter, with Ki values of 74 nM and 1.26 µM, respectively. nih.gov In contrast, duloxetine (B1670986) shows high affinity for both transporters. nih.gov The affinity of piperidine-based compounds for NET can be influenced by subtle structural modifications.

Table 1: Affinity of Various Reuptake Inhibitors for Serotonin and Norepinephrine Transporters

Compound 5-HT Transporter (Ki, nM) Norepinephrine Transporter (Ki, µM)
Venlafaxine 74 1.26
Duloxetine High Affinity High Affinity
Paroxetine High Affinity -
Indalpine High Affinity -
Fluvoxamine High Affinity -
Desipramine - High Affinity

Data sourced from a study on rat brain membranes. nih.gov

Serotonin Receptor (5-HT1A) and Serotonin Transporter Interactions

The serotonin (5-HT) system is a major target for therapeutic agents. The 5-HT1A receptor and the serotonin transporter (SERT) are particularly important in this regard.

Piperidine (B6355638) and its derivatives have been extensively studied for their interaction with the serotonin transporter. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has demonstrated their potential for high-affinity binding to SERT, with Ki values ranging from 2 to 400 nM. nih.gov The antidepressant-like effects of some piperidine compounds, such as piperine, are suggested to be mediated, at least in part, through the activation of 5-HT1A and 5-HT1B receptors. nih.gov Furthermore, the incorporation of a 4-alkyl-1-arylpiperazine scaffold is a key feature for high selectivity towards the 5-HT1A receptor. mdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) has shown a high binding affinity for the 5-HT1A receptor with a Ki of 1.2 nM. mdpi.com

Table 2: Binding Affinity of Piperidine/Piperazine Derivatives at the 5-HT1A Receptor

Compound Binding Affinity (Ki, nM)
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate 1.2
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate 21.3
4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridyl)-p-fluorobenzamido] ethyl-piperazine ([3H]p-MPPF) 0.34

Data compiled from various studies. nih.govmdpi.com

Dopamine Transporter (DAT) and Dopamine Receptor Mediated Signaling Pathways

The dopamine transporter (DAT) and dopamine receptors are crucial for regulating dopaminergic signaling, which is involved in reward, motivation, and motor control. The structure of the human dopamine transporter has been determined, providing a basis for understanding inhibitor binding. nih.gov

Structure-activity relationship studies on analogs of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine have shown that fluoro-substituted compounds are among the most active and selective for the dopamine transporter. nih.gov For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine demonstrated high potency and selectivity for DAT over SERT (5HT/DA = 49). nih.gov In another study, N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine were synthesized and evaluated for their affinity for D-1 and D-2 dopamine receptor subtypes. nih.gov The introduction of an N-ethyl or N-n-propyl-N-(2-phenylethyl) group significantly enhanced affinity and selectivity for D-2 receptors. nih.gov

Table 3: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities for a Piperidine Analog

Compound DAT Ki (nM) SERT Ki (nM) Selectivity (SERT/DAT)
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine - - 49

Data from a study on rat striatal membranes. nih.gov

Exploration of Other Potential Pharmacological Targets

Beyond monoamine transporters, the piperidine scaffold is found in compounds targeting a variety of other enzymes and kinases, suggesting a broad pharmacological potential.

Enzyme Inhibition Studies of Related Piperidine Derivatives (e.g., α-glucosidase, cholinesterase)

Piperidine derivatives have been investigated for their inhibitory effects on enzymes such as α-glucosidase and cholinesterases. α-Glucosidase inhibitors are used in the management of type 2 diabetes, while cholinesterase inhibitors are employed in the treatment of Alzheimer's disease.

Studies on 3,4-dihydroxy piperidine derivatives have identified compounds with excellent α-glucosidase inhibitory activity. nih.gov Similarly, dihydrofuro[3,2-b]piperidine derivatives have shown potent inhibition of α-glucosidase, with some compounds exhibiting significantly stronger potency than the reference drug acarbose. nih.gov For instance, compound 32 from this series had an IC50 value of 0.07 µM. nih.gov

In the context of cholinesterase inhibition, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated. Compound 21, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be a highly potent acetylcholinesterase (AChE) inhibitor with an IC50 of 0.56 nM and showed 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov Other piperidinone derivatives have also demonstrated inhibitory activity against both AChE and BuChE. acgpubs.org

Table 4: Inhibitory Activity of Piperidine Derivatives against α-Glucosidase and Cholinesterases

Compound/Derivative Class Target Enzyme IC50 Value
Dihydrofuro[3,2-b]piperidine derivative (Compound 32) α-Glucosidase 0.07 µM
Dihydrofuro[3,2-b]piperidine derivative (Compound 28) α-Glucosidase 0.5 µM
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) Acetylcholinesterase (AChE) 0.56 nM
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (Compound 1d) Acetylcholinesterase (AChE) 12.55 µM
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (Compound 1g) Butyrylcholinesterase (BuChE) 17.28 µM

Data compiled from multiple studies. nih.govnih.govacgpubs.org

Bruton's Tyrosine Kinase (BTK) Inhibition by Related Pyrazolopyrimidine-Piperidine Compounds

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated therapeutic target in B-cell malignancies and autoimmune diseases. nih.gov Several BTK inhibitors incorporate a piperidine moiety within their structure.

Pyrazolopyrimidine derivatives are a class of compounds that have been developed as potent BTK inhibitors. google.com For example, Tolebrutinib, a BTK inhibitor that has been studied for multiple sclerosis, contains a piperidine group and is designed to cross the blood-brain barrier. mdpi.comnih.gov The development of such inhibitors often involves the strategic inclusion of a piperidine ring to achieve desired pharmacological properties. The synthesis of Evobrutinib, another BTK inhibitor, involves the reaction of 5,6-dichloropyrimidin-4-amine with an N-Boc piperidine derivative. mdpi.com These examples highlight the importance of the piperidine scaffold in the design of potent and selective BTK inhibitors.

In Vitro Pharmacological Profiling and Functional Assays

The in vitro pharmacological profile of a compound provides crucial insights into its interaction with biological targets. This is typically assessed through receptor binding assays to determine binding affinity (Ki values) and cell-based functional assays to measure functional potency (EC50 values).

Receptor Binding Assays (e.g., Ki values)

As of the latest available data, specific receptor binding assays for this compound have not been reported in the scientific literature. Consequently, there are no available Ki values to quantify its binding affinity for various receptors.

Cell-Based Uptake Inhibition Assays (e.g., EC50 values)

Similarly, there is no publicly available data from cell-based uptake inhibition assays for this compound. Therefore, its half-maximal effective concentration (EC50) for inhibiting cellular uptake processes remains undetermined.

Structure Activity Relationship Sar Studies of 4 3 Fluoro 2 Phenoxyphenyl Piperidine Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a common scaffold in medicinal chemistry, and substitutions on this ring, particularly on the nitrogen atom, can significantly alter the pharmacological profile of a compound. researchgate.netsigmaaldrich.com For analogues related to 4-phenoxyphenylpiperidine, modifications to the piperidine nitrogen substituent have been shown to be a key determinant of activity and selectivity.

In studies of related dopamine (B1211576) transporter (DAT) ligands, varying the N-substituent on the piperidine ring led to significant changes in binding affinity and selectivity. For instance, in a series of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]piperidine analogues, different alkyl and benzyl (B1604629) substitutions on the piperidine nitrogen were explored to optimize activity. ebi.ac.uk This work demonstrated that both the length and nature of the N-substituent are crucial for achieving high affinity and selectivity for the dopamine transporter over the serotonin (B10506) transporter (SERT). ebi.ac.uk The compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, for example, showed high potency and was the most selective for the DAT in its series. ebi.ac.uk

Furthermore, research on 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists has also highlighted the importance of the piperidine moiety. sigmaaldrich.comnih.govresearchgate.net These studies explored how different substituents on the piperidine ring influence agonist activity, identifying several potent and selective analogues. nih.gov In a separate investigation on 1,4-disubstituted piperidine derivatives, substitution on the piperidine nitrogen with moieties like pentafluorobenzyl was found to modulate antimalarial activity, though in some cases, the change was only slight. nih.gov These findings collectively underscore that the piperidine ring, especially the nitrogen atom, is a critical site for modification to fine-tune the biological activity of this class of compounds.

Role of the Fluoro-Phenoxyphenyl Moiety in Target Interaction

The fluoro-phenoxyphenyl group is the primary pharmacophoric element responsible for interaction with the biological target. Its electronic properties, conformation, and substitution pattern are pivotal for receptor affinity and selectivity.

The position of the fluorine atom on the phenoxy ring is a critical determinant of biological activity. Fluorine's high electronegativity and ability to form strong bonds with carbon can influence the molecule's pKa, lipophilicity, and metabolic stability, as well as its direct interactions with the receptor binding pocket.

SAR studies on related scaffolds have demonstrated that the placement of fluorine can dramatically impact receptor affinity. For example, in a series of 4,4-difluoropiperidine (B1302736) D4 receptor antagonists, a 3-fluorophenoxy substituent resulted in a significant loss of potency compared to 4-fluoro or 3,4-difluoro analogues. chemrxiv.org Conversely, in another series targeting D4 receptors, a 3-fluorobenzyl ether showed good activity, which was further enhanced by the addition of a second fluorine at the 4-position (3,4-difluoro). chemrxiv.org In a different series of indazole-piperazine compounds, moving a fluorine substituent from the para to the meta and then ortho position on a phenyl ring progressively decreased affinity for the 5-HT2A receptor. nih.gov

These findings highlight that there is no universally optimal position for the fluorine atom; its effect is context-dependent and specific to the target receptor. The 3-fluoro substitution in 4-(3-fluoro-2-phenoxyphenyl)piperidine likely provides a specific electronic and steric profile that is favorable for its intended target.

Table 1: Impact of Fluorine Position on Receptor Binding Affinity for Analogous Scaffolds
ScaffoldTargetSubstituent PositionBinding Affinity (Ki, nM)Reference
3-(Phenoxymethyl)-4,4-difluoropiperidineDopamine D4 Receptor4-Fluoro140 - 320 chemrxiv.org
3,4-Difluoro140 - 320 chemrxiv.org
3-FluoroSignificant loss of potency chemrxiv.org
1-(Imidazo[1,5-a]pyridin-1-yl)-3-(phenoxymethyl)-4,4-difluoropiperidineDopamine D4 Receptor3-FluoroInactive chemrxiv.org
4-Fluoro118 chemrxiv.org

Altering the phenoxy ether linkage or modifying the phenyl rings provides another avenue to modulate pharmacological activity. The ether oxygen is a key hydrogen bond acceptor, and the aromatic rings engage in hydrophobic and π-stacking interactions within the receptor.

Replacing the phenoxy group with other functionalities, such as heteroaryl ethers, has been shown to have a profound impact. In one study, the replacement of a phenoxy moiety with pyridine (B92270) ethers led to compounds that were devoid of D4 receptor binding activity, highlighting the importance of the phenoxy group itself for interaction with that specific target. chemrxiv.org

Substitutions on the phenyl rings are also critical. In the same D4 antagonist series, adding a cyano group to the 4-position of the phenoxy ring (4-cyanophenoxy) resulted in a compound with potent, single-digit nanomolar binding affinity. chemrxiv.org This suggests that strong electron-withdrawing groups can be highly beneficial for potency in certain scaffolds. Conversely, replacing a fluoro-substituent with a chloro or methyl group, or removing it entirely, often leads to a loss of binding affinity, indicating a specific requirement for the electronic nature of fluorine. chemrxiv.org

In a different class of compounds, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were investigated as high-affinity ligands for the serotonin transporter (SERT). nih.gov The affinity of these compounds was found to be in the nanomolar range, comparable to the established SERT inhibitor fluoxetine, demonstrating that a benzyloxy-methyl linker can also serve as an effective bioisostere for the phenoxy group in certain contexts. nih.gov

Table 2: Pharmacological Impact of Phenoxy and Phenyl Modifications on Analogous Scaffolds
Scaffold CoreTargetModificationBinding Affinity (Ki, nM)Reference
1-(Imidazo[1,5-a]pyridin-1-yl)-3-(phenoxymethyl)-4,4-difluoropiperidineDopamine D4 Receptor4-Fluorophenoxy118 chemrxiv.org
3,4-Difluorophenoxy2.7 chemrxiv.org
4-Cyanophenoxy1.7 chemrxiv.org
6-Fluoropyridine ether705 chemrxiv.org
1-(3-Fluoro-4-methoxybenzyl)-3-(phenoxymethyl)piperidineDopamine D4 Receptor3-Fluorobenzyl ether205.9 chemrxiv.org
3,4-Difluorobenzyl ether169 chemrxiv.org
4-Fluoro-3-methylbenzyl ether135 chemrxiv.org

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a receptor. Conformational analysis helps to understand the preferred spatial arrangement of the different parts of the molecule, such as the axial or equatorial orientation of the substituent on the piperidine ring.

For 4-substituted piperidines, the conformational preference of the substituent is a key factor. The relative energies of conformers for 4-substituted piperidines, including those with phenyl and fluoro groups, are generally similar to those of analogous cyclohexane (B81311) systems. nih.gov However, for compounds with a basic nitrogen atom, the conformation can change upon protonation, which is the physiologically relevant state in the body. In piperidinium (B107235) salts with polar 4-substituents like fluorine, there is a notable stabilization of the axial conformer. nih.gov In the case of 4-fluoropiperidine, the conformational preference is reversed upon protonation, with the axial form becoming favored. nih.gov

This shift is driven by electrostatic interactions between the positively charged nitrogen and the polar substituent. nih.gov For this compound, this implies that in its protonated form, the bulky fluoro-phenoxyphenyl group may have a higher propensity to adopt an axial orientation than would be predicted from simple steric considerations. This preferred conformation, which orients the key pharmacophoric groups in a specific region of space, is likely the bioactive conformation required for optimal interaction with the receptor. Molecular mechanics calculations have been shown to successfully model and predict these conformational energies, confirming that electrostatic interactions are the primary cause of these conformational changes. nih.gov Understanding and predicting the bioactive conformation is a vital component of rational drug design and the interpretation of SAR data.

Advanced Research Methodologies Applied to 4 3 Fluoro 2 Phenoxyphenyl Piperidine

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to simulate and predict the behavior of molecules, thereby guiding synthetic efforts and biological testing. These in-silico methods allow researchers to build models that help in understanding interactions at a molecular level, saving significant time and resources.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. jscimedcentral.comnih.gov This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for numerous generated poses. jscimedcentral.comyoutube.com

In studies of similar piperidine-based compounds, docking simulations have been instrumental. For instance, research on piperidine (B6355638) derivatives targeting the sigma-1 receptor (S1R) revealed that the piperidine nitrogen atom often acts as a key positive ionizable feature, forming crucial ionic interactions with acidic residues like Glu172 and Asp126 in the receptor's binding site. nih.gov The orientation of substituted phenyl rings is also critical; a fluoro-substituent, for example, can alter the compound's arrangement within the binding pocket, potentially disrupting these vital interactions and reducing binding affinity. nih.gov For 4-(3-fluoro-2-phenoxyphenyl)piperidine, docking simulations would be used to predict its binding pose within various target proteins, identifying key hydrogen bonds, hydrophobic interactions, and ionic contacts that stabilize the complex.

Table 1: Overview of Common Molecular Docking Software

Software Algorithm Approach Key Features Scoring Function Type
AutoDock Lamarckian Genetic Algorithm Allows for ligand flexibility; widely used in academic research. jscimedcentral.com Empirical Free Energy Force Field jscimedcentral.com
PyRx Utilizes AutoDock Vina as its docking wizard User-friendly graphical user interface (GUI); facilitates virtual screening. nih.gov Vina Scoring Function
Discovery Studio Multiple algorithms (e.g., CDOCKER) Integrated suite for visualization and analysis of interactions. youtube.com Various proprietary scoring functions

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can confirm whether a promising pose from a docking study is stable or if the ligand dissociates from the binding site. researchgate.net

MD simulations on related ligand-protein complexes have shown how the system behaves in a more realistic, solvated environment. nih.govnih.gov Researchers analyze parameters such as the root mean square deviation (RMSD) of the protein and ligand atoms to assess the stability of the complex. researchgate.net A stable complex will typically show low RMSD fluctuations over the course of the simulation. These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a deeper understanding of the binding event. nih.gov For this compound, an MD simulation following a docking study would be essential to validate the stability of the predicted binding mode and refine the understanding of its interactions with the target receptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Instead of relying on a known protein structure, QSAR models are built from a dataset of compounds with known activities, identifying the physicochemical properties or structural features that correlate with potency or efficacy. nih.gov

The goal of a QSAR study is to create a predictive model that can estimate the activity of newly designed, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active, accelerating the drug discovery process. For a series of compounds including this compound, a QSAR model could be developed to understand how variations in the substitution pattern on the phenyl rings affect activity, thereby guiding the design of more potent analogues. nih.gov

Table 2: Conceptual QSAR Model Components

Component Description Example for Piperidine Analogues
Biological Activity The measured endpoint, typically expressed as IC₅₀ or Kᵢ. In-vitro cytotoxicity against a cancer cell line. nih.gov
Structural Descriptors Numerical values that characterize the molecule's properties. Molecular Weight, LogP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors, Electronic properties (e.g., Hammett constants).
Mathematical Model The equation that links descriptors to activity. A linear equation derived from statistical methods like multiple linear regression.

Radiochemistry and Isotopic Labeling for Pharmacological Probes

Radiochemistry involves the use of radioactive isotopes to label molecules, creating radioligands that can be used as probes in pharmacological research. These tools are particularly valuable for in-vivo imaging techniques like Positron Emission Tomography (PET).

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in living subjects. To conduct a PET study, a molecule of interest is labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). The synthesis of these radiolabeled analogues is a critical step in developing pharmacological probes for receptor mapping in the brain and other organs. nih.gov

While specific radiolabeling studies for this compound are not documented, the methodology is well-established for structurally related compounds. For instance, the synthesis of an ¹⁸F-labeled PET ligand for the peripheral benzodiazepine (B76468) receptor (PBR) involved labeling a precursor molecule containing a phenoxyphenyl moiety. nih.gov The process often involves a multi-step synthesis to create a precursor molecule that can then be reacted with the radioisotope in the final step. nih.gov

A common strategy is the nucleophilic substitution of a leaving group (like tosylate or bromide) with [¹⁸F]fluoride. nih.gov The resulting radioligand must then be evaluated for its in-vivo stability. A significant challenge can be defluorination, where the radioisotope is cleaved from the molecule in the body, leading to non-specific signals, such as uptake in the bone. nih.gov Successful radiolabeled analogues show high uptake in target-rich regions and can be displaced by known selective ligands, confirming their specific binding. nih.gov An ¹⁸F-labeled version of this compound could potentially be developed using similar synthetic strategies to serve as a PET probe for mapping its target receptors in vivo.

Table 3: Properties of Radiolabeled Analogues for PBR Imaging

Compound Radioisotope Precursor Key Finding
[¹⁸F]4 Fluorine-18 Desmethyl precursor 3 Showed high uptake in bone, suggesting in-vivo defluorination. nih.gov
[¹⁸F]5 Fluorine-18 Desmethyl precursor 3 Metabolically stable in the brain and showed specific binding to PBR. nih.gov

Future Directions in 4 3 Fluoro 2 Phenoxyphenyl Piperidine Research

Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency

The advancement of 4-(3-fluoro-2-phenoxyphenyl)piperidine from a laboratory-scale curiosity to a viable tool for extensive biological evaluation or therapeutic development hinges on the creation of efficient and scalable synthetic methodologies. Current synthetic strategies for creating piperidine (B6355638) derivatives often involve multi-step processes that may not be amenable to large-scale production. mdpi.com Future research in this domain should prioritize the development of novel synthetic routes that are not only high-yielding but also cost-effective and environmentally benign.

Key areas for exploration include:

Catalytic Hydrogenation: Palladium- and rhodium-catalyzed hydrogenation of corresponding pyridine (B92270) precursors represents a promising avenue. mdpi.com Research into optimizing catalysts and reaction conditions to favor the desired stereochemistry and prevent side reactions like hydrodefluorination is crucial. mdpi.com

Asymmetric Synthesis: To explore the differential biological activities of its potential enantiomers, the development of asymmetric synthetic methods is paramount. This could involve techniques such as chiral auxiliary-guided synthesis or enantioselective catalysis. mdpi.com

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound.

Elucidation of Broader Biological Pathways and Networks Associated with its Activity

While the specific biological targets of this compound are yet to be fully elucidated, the piperidine scaffold is a common feature in molecules targeting monoamine transporters. nih.govnih.gov Therefore, initial investigations should focus on its interaction with dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov However, to gain a comprehensive understanding of its biological footprint, future research must extend beyond these initial targets.

Prospective research directions include:

Broad-Spectrum Kinase Profiling: Given that related compounds have shown activity against kinases such as p38α MAP kinase, a broad-spectrum kinase profiling assay would be invaluable to identify potential off-target effects or novel therapeutic applications. drugbank.com

Chemoproteomics: Employing chemical proteomics approaches can help in the unbiased identification of protein binding partners of this compound within a cellular context.

Gene Expression Profiling: Analyzing changes in global gene expression in response to treatment with the compound can provide insights into the downstream signaling pathways and cellular processes it modulates.

Phenotypic Screening: High-content phenotypic screening in various cell-based models can uncover unexpected biological activities and potential therapeutic indications.

Advanced SAR Exploration for Improved Selectivity and Potency

Structure-activity relationship (SAR) studies are fundamental to optimizing the pharmacological profile of a lead compound. For this compound, a systematic exploration of its chemical space is necessary to enhance its potency and selectivity for specific biological targets.

Future SAR studies should systematically investigate the following modifications:

Piperidine Ring Substitutions: Introduction of various substituents on the piperidine ring can significantly influence binding affinity and selectivity. For instance, studies on analogous compounds have shown that stereochemistry at the 3 and 4 positions of the piperidine ring can dictate selectivity for different monoamine transporters. nih.gov

Fluorine Substitution: The position and number of fluorine atoms on the phenoxy ring can impact metabolic stability and binding interactions. dndi.org Exploring alternative halogen substitutions or other electron-withdrawing groups could also be fruitful.

Phenyl Ring Modifications: Altering the substitution pattern on the phenyl ring of the phenoxy group can modulate electronic properties and steric interactions within the binding pocket. dndi.org

Linker Modifications: The ether linkage between the phenyl ring and the piperidine moiety can be replaced with other functional groups to explore different conformational possibilities and potential interactions.

Compound NameModification from this compoundPotential Impact
4-(3-Chloro-2-phenoxyphenyl)piperidineReplacement of fluorine with chlorineAltered electronic and steric properties
4-(3-Fluoro-2-methoxyphenyl)piperidineReplacement of the phenoxy group with a methoxy (B1213986) groupModified binding interactions and metabolic stability
1-Methyl-4-(3-fluoro-2-phenoxyphenyl)piperidineAddition of a methyl group to the piperidine nitrogenPotential alteration of selectivity and potency
4-(3-Fluoro-2-phenylpropyl)piperidineReplacement of the ether linkage with a propyl chainIncreased conformational flexibility

Investigation of its Role as a Chemical Probe in Diverse Biological Systems

A well-characterized, potent, and selective small molecule can serve as an invaluable chemical probe to investigate the function of its biological target in various physiological and pathological contexts. Should this compound be found to possess high affinity and selectivity for a particular target, its development as a chemical probe would be a significant contribution to biomedical research.

Key steps in establishing its role as a chemical probe include:

In Vitro Characterization: Thoroughly defining its binding kinetics, mechanism of action (e.g., agonist, antagonist, allosteric modulator), and selectivity profile against a wide range of related and unrelated targets.

Cellular Target Engagement: Developing assays to confirm that the compound interacts with its intended target in living cells and at relevant concentrations.

Development of a "Negative Control": Synthesizing a structurally similar but biologically inactive analog to help differentiate on-target from off-target effects in biological experiments.

Application in Disease Models: Utilizing the chemical probe in cellular or animal models of disease to dissect the role of its target in pathophysiology. For example, analogs of piperidine have been identified as valuable tool compounds for investigating dopamine D4 receptor signaling. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(3-Fluoro-2-phenoxyphenyl)piperidine?

The synthesis of structurally related piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized using NaOH in dichloromethane (DCM) as a base, followed by multiple purification steps (e.g., washing with brine, drying over Na₂SO₄) to achieve high purity (99%) . Methodological recommendations include:

  • Reaction optimization : Screen bases (e.g., K₂CO₃ vs. NaOH) and solvents (e.g., DCM vs. THF) to improve yield.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for final products.

Q. How can researchers confirm the structural identity of this compound?

Structural characterization requires a combination of techniques:

  • NMR/IR spectroscopy : Compare chemical shifts (e.g., fluorine-19 NMR for fluoro groups) and vibrational modes to reference spectra of similar piperidine derivatives .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning using single-crystal data, as demonstrated for fluorophenyl-spiro compounds .

Q. What safety protocols are critical when handling this compound?

Safety data for structurally similar compounds highlight:

  • Acute toxicity : Classified under EU-GHS Category 4 for oral, dermal, and inhalation exposure .
  • Handling : Use fume hoods, nitrile gloves, and closed systems to minimize aerosol formation.
  • Storage : Store in inert atmospheres at 2–8°C to prevent degradation .

Q. Which analytical methods are suitable for assessing purity and stability?

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., melting points 137–139°C for related fluorophenyl-piperidines) .

Advanced Research Questions

Q. How does the fluorine substituent influence structure-activity relationships (SAR) in related compounds?

Fluorine’s electron-withdrawing effects can modulate binding affinity. For example:

  • Bioisosteric replacement : Compare 3-fluoro vs. 4-fluoro isomers in receptor docking studies (e.g., fluorophenyl-pyridines ).
  • SAR workflows : Synthesize analogs (e.g., 4-(4-chlorophenyl)piperidine) and assay activity in enzyme inhibition or cellular models .

Q. What mechanistic insights exist for its potential bioactivity?

While direct data are limited, computational tools can predict targets:

  • Molecular docking : Use PubChem-derived 3D structures (e.g., InChI keys, SMILES) to model interactions with CNS receptors or enzymes .
  • In vitro assays : Test cytochrome P450 inhibition or kinase activity using fluorometric kits, referencing protocols for related piperidine-carboxamides .

Q. How can researchers resolve contradictions in toxicity data?

Discrepancies arise from incomplete ecotoxicological profiles (e.g., lacking persistence or bioaccumulation data ). Mitigation strategies include:

  • Comparative studies : Cross-reference acute toxicity (e.g., LD₅₀ in rodents) with in silico predictions (e.g., ECOSAR).
  • High-throughput screening : Use zebrafish embryos or bacterial viability assays to assess environmental impact .

Q. What strategies address stability challenges in long-term storage?

  • Degradation profiling : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis or oxidation byproducts .
  • Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance shelf life, as seen with fluorobenzylidene derivatives .

Q. How can computational modeling improve synthetic route design?

  • Retrosynthetic analysis : Apply tools like AiZynthFinder to prioritize routes with fewer steps or safer reagents .
  • DFT calculations : Predict transition states for key steps (e.g., piperidine ring formation) to optimize energy barriers .

Q. What role does the piperidine-heterocycle play in pharmacological applications?

Piperidine scaffolds enhance blood-brain barrier permeability. Advanced studies include:

  • Metabolic stability : Incubate with liver microsomes to assess CYP-mediated degradation.
  • Spirocyclic analogs : Design dispiro-piperidine derivatives (e.g., fused with pyrrolidine) to explore conformational effects on target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.